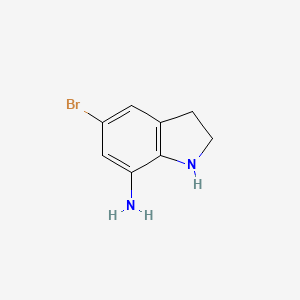

5-Bromo-2,3-dihydro-1H-indol-7-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1H-indol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMHMJWQHZUPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Synthesis of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine from 5-bromo-7-nitroindoline

Executive Summary

The synthesis of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine (Product) from 5-bromo-7-nitroindoline (Starting Material) presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (

While catalytic hydrogenation (Pd/C,

-

Iron-Mediated Reduction (Fe/NH

Cl): The preferred "Gold Standard" for scalability and selectivity. -

Stannous Chloride Reduction (SnCl

): A viable alternative for small-scale discovery chemistry.

Critical Design Considerations

The Chemoselectivity Paradox

The primary failure mode in this synthesis is the formation of 7-aminoindoline (des-bromo impurity). The bond dissociation energy of

Thermodynamic Hierarchy of Reduction:

- (Facile, exothermic)

- (Competes under catalytic hydrogenation)

-

Indoline Ring Dehydrogenation

Indole (Possible under forcing conditions with Pd)

To bypass this, we utilize Single Electron Transfer (SET) mechanisms (Metals: Fe, Sn, Zn) rather than catalytic surface hydrogenation.

Decision Matrix: Selecting the Right Reductant

Figure 1: Decision logic for selecting the reduction methodology based on substrate functionality.

Primary Protocol: Iron-Ammonium Chloride Reduction

Status: Validated | Scale: Gram to Multigram | Selectivity: >99%

This method utilizes zero-valent iron (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 5-Bromo-7-nitroindoline | 1.0 | Limiting Reagent |

| Iron Powder (325 mesh) | 5.0 - 6.0 | Reductant (Surface area critical) |

| Ammonium Chloride | 5.0 - 6.0 | Electrolyte / Buffered Proton Source |

| Ethanol / Water (4:1) | 10-15 vol | Solvent System |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-bromo-7-nitroindoline (1.0 equiv) in Ethanol (8 volumes).

-

Activation: Add Water (2 volumes) and Ammonium Chloride (5.0 equiv). Stir for 5 minutes at room temperature to ensure partial dissolution of the salt.

-

Addition: Add Iron Powder (5.0 equiv) in a single portion.

-

Note: Use fine powder (325 mesh) to maximize surface contact.

-

-

Reaction: Heat the suspension to a vigorous Reflux (approx. 75-80°C) .

-

Monitoring: Check TLC or LCMS every 30 minutes. The reaction typically completes in 1–3 hours .[1]

-

Endpoint: Disappearance of the yellow nitro starting material; appearance of the fluorescent blue/purple amine spot (under UV).

-

-

Hot Filtration (Critical): While the reaction mixture is still hot , filter it through a pad of Celite® (diatomaceous earth) to remove iron oxide sludge.

-

Why Hot? The product may precipitate if the solution cools during filtration.

-

Wash: Rinse the Celite pad with hot ethanol (2 volumes) to recover trapped product.

-

-

Workup:

Workflow Diagram

Figure 2: Operational workflow for the Iron/Ammonium Chloride reduction.

Alternative Protocol: Stannous Chloride ( )

Status: Alternative | Scale: <1g | Note: Messy workup

Use this method if Iron is unavailable or if the substrate is insoluble in aqueous ethanol.

-

Dissolution: Dissolve starting material (1.0 equiv) in Ethyl Acetate or Ethanol .

-

Addition: Add

(5.0 equiv). -

Reaction: Stir at room temperature (or mild heat 50°C) for 4–12 hours.

-

Workup (The "Tin Curse"):

-

Dilute with EtOAc.

-

Neutralization: Slowly add saturated

or 1M NaOH. -

Emulsion Control: Tin salts form a thick emulsion. Filter the entire biphasic mixture through Celite to break the emulsion, then separate layers.

-

Analytical Validation

| Analytical Method | Expected Result |

| Appearance | Off-white to light brown solid. (Amines oxidize slowly in air; store under |

| LC-MS (ESI+) | [M+H]+ = 213.0 / 215.0 . (Characteristic 1:1 bromine isotope pattern). |

| 1H NMR (DMSO-d6) | Nitro (SM): Signals at |

| TLC ( | Product is more polar than starting material. (Eluent: 30% EtOAc/Hexane). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Iron surface passivation (oxidation). | Add 1-2 drops of conc. HCl to "activate" the iron surface. Ensure vigorous stirring (mechanical stirring recommended for >10g). |

| Debromination (M-Br loss) | Trace Pd contamination or excessive heat with active metals. | Ensure glassware is free of Pd residues. Stick to Fe/NH4Cl; avoid Zn/HCl (too aggressive). |

| Low Yield (Trapped in Cake) | Product precipitated in Celite. | Perform filtration while the solution is near boiling. Wash cake copiously with hot EtOAc or MeOH. |

| Oxidation (Darkening) | Air-sensitive aniline. | Perform workup quickly. Store product in the dark at -20°C. |

References

-

General Nitro Reduction with Fe/NH4Cl

-

Selective Reduction in Presence of Halogens (Patent Grounding)

-

Source: WO2014149164 (Example 4).[2] "Synthesis of halogenated amino-aromatics via Fe/NH4Cl."

- URL

-

-

Starting Material Data (5-Bromo-7-nitroindoline)

- Source: PubChem Compound Summary for CID 3018911.

-

URL:[Link]

- Comparison of Reduction Methods (Review): Source: BenchChem. "Selective reduction of nitro group without affecting other functional groups."

Sources

Technical Note: Regioselective N-Alkylation Strategies for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine

Topic: Procedure for N-alkylation of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary & Strategic Analysis

5-Bromo-2,3-dihydro-1H-indol-7-ylamine (also known as 5-bromo-7-aminoindoline) is a high-value scaffold in the synthesis of BCL-2 inhibitors (e.g., Venetoclax analogs) and kinase inhibitors.[1] Its structure presents a critical chemoselectivity challenge: the presence of two distinct nucleophilic nitrogen atoms.

-

N1 (Endocyclic, Secondary Amine): Part of the indoline ring. Generally more basic (

) and sterically constrained.[1] -

N7 (Exocyclic, Primary Amine): An aniline derivative. Less basic (

) due to resonance with the aromatic ring and the electron-withdrawing effect of the C5-Bromine.[1]

The Challenge: Direct alkylation with alkyl halides often leads to an uncontrollable mixture of N1-alkylated, N7-alkylated, and poly-alkylated products.[1]

The Solution: This guide details two distinct protocols based on the target site:

-

Protocol A (Target: N7-Amine): Utilizes Reductive Amination to achieve high selectivity for the exocyclic amine without protecting the N1 position.[1]

-

Protocol B (Target: N1-Indoline): Utilizes Base-Mediated SN2 Alkylation under controlled conditions to favor the more nucleophilic secondary amine.[1]

Decision Logic & Reaction Pathway

Figure 1: Decision matrix for regioselective alkylation based on nucleophilic hierarchy.

Protocol A: Selective N7-Alkylation (Reductive Amination)

Objective: Mono-alkylation of the exocyclic primary amine (N7) while leaving the N1 secondary amine intact.[1] Mechanism: Formation of a reversible imine at the primary N7 (which forms faster than the iminium at the sterically hindered secondary N1) followed by in-situ reduction.[1]

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role | Grade |

| 5-Bromo-7-aminoindoline | 1.0 | Substrate | >97% HPLC |

| Aldehyde (R-CHO) | 1.1 | Electrophile | Reagent Grade |

| NaBH(OAc)3 | 1.5 - 2.0 | Reducing Agent | 95%+ |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Glacial |

| DCE or DCM | Solvent | Medium | Anhydrous |

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-7-aminoindoline (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Concentration: 0.1 M].

-

Imine Formation: Add the appropriate Aldehyde (1.1 equiv).

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise over 10 minutes.

-

Why STAB? It is milder than NaBH4 and will not reduce the aldehyde or ketone before it forms the imine, preventing side reactions.

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the starting material (M+H: ~213/215) and formation of product (M+H: 213 + R).[1]

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO3 (slow addition, gas evolution).

-

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

-

Purification: Flash Column Chromatography (Hexanes/EtOAc). The N7-alkylated product is typically less polar than the primary amine.[1]

Protocol B: Selective N1-Alkylation (Base-Mediated SN2)

Objective: Alkylation of the indoline nitrogen (N1).[1] Mechanism: The N1 nitrogen is part of the saturated ring system and behaves more like a secondary alkyl amine than the N7 aniline.[1] Under basic conditions, it is more nucleophilic.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role |

| 5-Bromo-7-aminoindoline | 1.0 | Substrate |

| Alkyl Halide (R-X) | 1.0 - 1.1 | Electrophile |

| K2CO3 or NaH | 1.5 - 2.0 | Base |

| DMF or CH3CN | Solvent | Medium |

Step-by-Step Methodology

-

Preparation: Dissolve 5-Bromo-7-aminoindoline (1.0 equiv) in anhydrous DMF [0.2 M].

-

Deprotonation (Optional but recommended for NaH):

-

Method 1 (Mild - K2CO3): Add K2CO3 (2.0 equiv) and stir at RT for 15 mins.

-

Method 2 (Strong - NaH): Cool to 0°C, add NaH (60% dispersion, 1.2 equiv), stir for 30 mins. Note: NaH may deprotonate N7 as well, leading to bis-alkylation. Use K2CO3 for better N1 selectivity.

-

-

Alkylation: Add Alkyl Halide (1.0 equiv) dropwise.

-

Control: Do not use excess alkyl halide. The N7 amine is still nucleophilic and will react if excess electrophile is present.[1]

-

-

Reaction: Stir at RT (for reactive halides like MeI, BnBr) or heat to 60°C (for less reactive halides).

-

Monitoring: Check TLC/LC-MS. N1-alkylation usually causes a significant lipophilic shift.[1]

-

Workup: Dilute with water/ice. Extract with EtOAc.[1] Wash with LiCl solution (5%) to remove DMF.

Analytical Validation & QC

| Parameter | N7-Alkylated Product | N1-Alkylated Product |

| 1H NMR (Diagnostic) | N7-H appears as a broad singlet/triplet (coupling to alkyl CH2) around 4.0-5.5 ppm.[1] N1-H signal disappears if N1 is alkylated.[1] | N1-CH2 protons often appear upfield (3.0-4.0 ppm).[1] N7-NH2 remains as a broad singlet (approx 2H integration).[1] |

| Chemoselectivity | NOESY correlation between Alkyl group and C6-H suggests N7 substitution.[1] | NOESY correlation between Alkyl group and C2-H/C7a suggests N1 substitution.[1] |

| LC-MS Pattern | Mono-alkylation mass (+R).[1] | Mono-alkylation mass (+R).[1] |

Troubleshooting & Optimization

-

Issue: Over-alkylation (Bis-alkylation at N7 or N1+N7).

-

Fix: Switch to Protocol A (Reductive Amination) using a ketone instead of an aldehyde to increase steric bulk, or strictly limit Alkyl Halide to 0.9 equiv in Protocol B.

-

-

Issue: Low Conversion in Protocol A.

-

Fix: Add molecular sieves (4Å) to the reaction mixture during the imine formation step to scavenge water.[1]

-

-

Issue: Regioselectivity failure in Protocol B.

-

Fix: If N7 is reacting competitively with N1, protect N7 first using Boc-anhydride (1.0 eq, often selects for the primary amine over secondary in the absence of base), then alkylate N1, then deprotect (TFA).

-

References

-

General Reactivity of Aminoindoles: Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. Organic Letters (2024). [1]

-

Indoline Synthesis & Functionalization: Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. J. Am. Chem. Soc. (2015).[4] [1]

- Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 11, 3849–3862.

-

Compound Data: 5-Bromo-7-nitroindoline (Precursor/Analog) Reactivity Data. PubChem CID 3018911.[5] [1]

Sources

- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis [organic-chemistry.org]

- 5. 5-Bromo-7-nitroindoline | C8H7BrN2O2 | CID 3018911 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 5-Bromo-7-Aminoindoline in Kinase Inhibitor Synthesis

[1]

Executive Summary

In the landscape of kinase inhibitor discovery, the 5-bromo-7-aminoindoline scaffold represents a "privileged structure" offering a unique geometric and electronic profile compared to its fully aromatic indole counterparts.[1] This intermediate provides two orthogonal vectors for diversification:

-

The C7-Amine: A critical handle for constructing hinge-binding motifs (e.g., ureas, amides) that anchor the molecule within the ATP-binding pocket.[1]

-

The C5-Bromine: An excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access the solvent-exposed region or the hydrophobic "gatekeeper" pocket.[1]

This guide details the chemoselective synthesis, handling, and application of this intermediate, focusing on avoiding common pitfalls such as dehalogenation during reduction and regioselectivity issues during functionalization.

Structural Logic & Pharmacophore Design[2]

The utility of 5-bromo-7-aminoindoline lies in its ability to mimic the adenine ring of ATP while offering vectors to probe adjacent pockets.[1]

The "Hinge Binder" Concept

The C7-amine is typically derivatized into a urea or amide. This moiety acts as a hydrogen bond donor/acceptor pair, interacting with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., Glu, Cys, or Met residues).

The Indoline vs. Indole Decision

Unlike the planar indole, the indoline (2,3-dihydroindole) possesses a puckered ring structure due to the

-

Solubility: Indolines generally exhibit higher aqueous solubility than indoles (higher

character). -

Selectivity: The non-planar geometry can induce specific steric clashes in off-target kinases, potentially improving selectivity profiles.

-

Oxidation Potential: Researchers must be aware that indolines can oxidize to indoles under metabolic conditions or rigorous synthetic workups.

Visualization: Structural Vectors

Synthesis Strategy & Workflow

The synthesis typically begins with the commercially available 5-bromo-7-nitroindoline .[1][2] The critical challenge is the chemoselective reduction of the nitro group without debrominating the C5 position. Standard catalytic hydrogenation (Pd/C, H2) is NOT recommended as it frequently leads to hydrodehalogenation (loss of Br).

Recommended Workflow

-

Step 1 (Reduction): Iron-mediated reduction or Stannous Chloride (SnCl2) reduction.

-

Step 2 (Hinge Assembly): Reaction with isocyanates to form ureas (preferred over amides for kinase potency).

-

Step 3 (Tail Extension): Suzuki coupling at C5. Note: Performing Suzuki coupling on the free amine is possible, but yield is often higher if the urea is formed first, or if the amine is protected.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (Fe/NH4Cl)

Objective: Reduce the nitro group to an amine while preserving the C5-Bromine bond. Mechanism: Single electron transfer (SET) via Iron(0).

Materials:

-

5-Bromo-7-nitroindoline (1.0 eq)[1]

-

Iron powder (5.0 eq, <10 micron preferred for surface area)

-

Ammonium Chloride (NH4Cl) (5.0 eq)

-

Solvent: Ethanol/Water (4:1 ratio)

Procedure:

-

Dissolve 5-bromo-7-nitroindoline in EtOH/H2O (4:1) in a round-bottom flask.

-

Add NH4Cl and Iron powder.

-

Heat to reflux (approx. 80°C) with vigorous stirring. Note: Vigorous stirring is essential to prevent the iron from clumping.

-

Monitor by TLC (or LC-MS) for disappearance of starting material (typically 1-3 hours).

-

Checkpoint: The product should show a mass of [M+H]+ corresponding to the amine (Br isotope pattern preserved). If dehalogenation occurs, lower the temperature to 60°C.

-

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate.[3] Partition between Ethyl Acetate and water. Dry organic layer over Na2SO4 and concentrate.

-

Yield: Typically 85-95%. The product, 5-bromo-7-aminoindoline, is air-sensitive (oxidation to purple/black solids) and should be used immediately or stored under Argon at -20°C.[1]

Protocol B: Urea Formation (Hinge Binder Synthesis)

Objective: Create the urea motif using an aryl isocyanate.

Materials:

-

5-Bromo-7-aminoindoline (1.0 eq)[1]

-

Aryl Isocyanate (1.1 eq) (e.g., Phenyl isocyanate)

-

Dichloromethane (DCM) or THF (anhydrous)

-

Base: Pyridine or TEA (optional, usually not needed for isocyanates)

Procedure:

-

Dissolve 5-bromo-7-aminoindoline in anhydrous DCM under Nitrogen.

-

Cool to 0°C.

-

Add the Aryl Isocyanate dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 2-12 hours.

-

Observation: The urea product often precipitates out of DCM.

-

Workup: If precipitate forms, filter and wash with cold DCM. If soluble, concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol C: Suzuki-Miyaura Cross-Coupling at C5

Objective: Extend the scaffold into the hydrophobic pocket.[4]

Materials:

-

Urea intermediate (from Protocol B) (1.0 eq)[3]

-

Boronic Acid/Pinacol Ester (1.2 - 1.5 eq)[1]

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4

-

Base: Na2CO3 or K2CO3 (2M aqueous solution)

-

Solvent: 1,4-Dioxane or DME[1]

Procedure:

-

Combine the Urea intermediate, Boronic acid, and Base in 1,4-Dioxane.

-

Degas the solution (sparge with Nitrogen for 10 mins).

-

Add the Pd catalyst.[3]

-

Heat to 80-100°C under Nitrogen for 4-16 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Purify via silica gel chromatography.

Data Summary & Troubleshooting

Reduction Conditions Comparison

| Reagent | Conditions | Selectivity (Br retention) | Yield | Notes |

| H2 / Pd-C | MeOH, RT, 1 atm | Poor | Low | High risk of dehalogenation.[1] Avoid. |

| Fe / NH4Cl | EtOH/H2O, Reflux | Excellent | High (>90%) | Green, cheap, robust. Hard to filter on large scale. |

| SnCl2 / HCl | EtOH, Reflux | Excellent | Good (80%) | Acidic conditions may affect acid-sensitive groups. |

| Zn / NH4Cl | MeOH, RT | Good | Moderate | Can be slower than Fe. |

Expert Tips

-

Indoline Oxidation: 5-bromo-7-aminoindoline is electron-rich.[1] If left in solution exposed to air and light, it will oxidize to the corresponding indole or form diazo-tars.[1] Always store as the HCl salt if not using immediately.

-

Regioselectivity: The N1-indoline nitrogen is less nucleophilic than the C7-amine (aniline-like) due to conjugation with the aromatic ring, but it is still reactive.[1] However, in the reaction with isocyanates, the primary C7-amine reacts much faster than the secondary N1-amine. If N1-acylation is observed, lower the temperature to -78°C or protect N1 (e.g., Boc) prior to reduction.[1]

-

Purification: Indoline ureas are often highly crystalline. Recrystallization from EtOH/Water is often superior to column chromatography.

References

-

Reduction of Nitroarenes: Jang, M., et al. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature."[1][5][6] J. Org.[5][6] Chem.2022 , 87, 2, 910–919.[5][6] Link

-

Indoline Scaffold in Kinase Inhibitors: Roth, G. J., et al. "Nintedanib: From Discovery to the Clinic." J. Med. Chem.2015 , 58, 3, 1053–1063. (Discusses indolinone scaffold chemistry analogous to indoline). Link

-

Isocyanate Reactivity: Knochel, P., et al. "Functionalization of Heterocyclic Compounds." Chem. Rev.2004 , 104, 2453. (General reactivity of amino-heterocycles). Link

-

Suzuki Coupling on Halo-Indoles/Indolines: Zhang, H., et al. "Recent Progress in the Synthesis of Indole Derivatives via Palladium-Catalyzed Cross-Coupling Reactions."[1] Molecules2023 , 28(3), 1365. Link

-

Chemoselective Reduction Protocol: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters1984 , 25, 839-842.[1] Link

Sources

- 1. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 2. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature [organic-chemistry.org]

- 6. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Protecting the 7-Amino Group in 5-Bromoindoline Derivatives: A Guide to Strategic Synthesis

In the landscape of medicinal chemistry and drug development, 5-bromoindoline derivatives are valuable scaffolds for the synthesis of a wide range of biologically active molecules. The presence of a 7-amino group in these structures offers a key handle for further functionalization, enabling the exploration of structure-activity relationships. However, the nucleophilic nature of this primary aromatic amine necessitates a robust protection strategy to ensure chemoselectivity during subsequent synthetic transformations. This guide provides an in-depth analysis of common protecting group strategies for the 7-amino group in 5-bromoindoline derivatives, complete with detailed experimental protocols and the rationale behind their application.

The Strategic Imperative: Why Protect the 7-Amino Group?

The 7-amino group of 5-bromoindoline is a reactive nucleophile and a base.[1] Without protection, it can undergo a variety of undesired reactions, such as acylation, alkylation, or oxidation, when other parts of the molecule are being modified. A protecting group temporarily masks the reactivity of the amino group, allowing for clean and selective reactions at other sites.[2] The ideal protecting group for this purpose should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Orthogonal to other protecting groups in the molecule, meaning it can be removed selectively without affecting them.[3]

-

Readily cleaved under mild conditions to regenerate the free amine without degrading the indoline core.

This guide will focus on three widely used and effective protecting groups for the 7-amino-5-bromoindoline scaffold: the tert-butyloxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Carbamate-Based Protection: A Versatile and Reliable Choice

Carbamates are among the most common and reliable protecting groups for amines due to their ease of formation and tunable stability.[2]

tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a popular choice for amine protection due to its stability to a wide range of non-acidic conditions and its facile removal with acid.[4]

Rationale for Use: The Boc group is particularly useful when subsequent reactions involve nucleophilic or basic conditions. Its removal under acidic conditions is generally clean and high-yielding.

Experimental Protocol: Boc Protection of 7-Amino-5-Bromoindoline

dot

Caption: Workflow for Boc protection of 7-amino-5-bromoindoline.

Materials:

-

7-Amino-5-bromoindoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 7-amino-5-bromoindoline (1.0 equiv) in anhydrous THF or DCM (10 mL/mmol of substrate).

-

Add triethylamine (1.5 equiv) or a catalytic amount of DMAP (0.1 equiv).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Boc-protected 7-amino-5-bromoindoline.[5]

Experimental Protocol: Boc Deprotection

Caption: Workflow for the hydrogenolytic deprotection of Cbz-protected 7-amino-5-bromoindoline.

Materials:

-

N-Cbz-protected 7-amino-5-bromoindoline

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or a transfer hydrogenation reagent (e.g., ammonium formate, cyclohexene)

-

Celite®

Procedure:

-

Dissolve the N-Cbz-protected 7-amino-5-bromoindoline (1.0 equiv) in methanol or ethanol (20 mL/mmol of substrate).

-

Carefully add 10% Pd/C (10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during filtration.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected 7-amino-5-bromoindoline. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

[6]#### 3. 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is a base-labile protecting group, making it orthogonal to both Boc and Cbz groups. I[7]t is widely used in solid-phase peptide synthesis and is also a valuable tool in solution-phase chemistry.

Rationale for Use: The Fmoc group is ideal for syntheses that require acidic or hydrogenolytic conditions for other transformations. Its removal under mild basic conditions preserves acid-sensitive functionalities.

Experimental Protocol: Fmoc Protection of 7-Amino-5-Bromoindoline

dot

Caption: Workflow for Fmoc protection of 7-amino-5-bromoindoline.

Materials:

-

7-Amino-5-bromoindoline

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 7-amino-5-bromoindoline (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium carbonate solution (1:1) (20 mL/mmol of substrate).

-

To the stirred solution, add Fmoc-Cl (1.1 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-Fmoc-protected compound.

[8][9]Experimental Protocol: Fmoc Deprotection

dot

Caption: Workflow for the basic deprotection of Fmoc-protected 7-amino-5-bromoindoline.

Materials:

-

N-Fmoc-protected 7-amino-5-bromoindoline

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the N-Fmoc-protected 7-amino-5-bromoindoline (1.0 equiv) in DMF (10 mL/mmol of substrate).

-

Add a 20% solution of piperidine in DMF (v/v) to the reaction mixture.

-

Stir the solution at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine to remove DMF and piperidine adducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography if necessary.

[10][11]### Sulfonamide-Based Protection: A Robust Alternative

Sulfonamides are highly stable protecting groups for amines, resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.

[12]Rationale for Use: Sulfonamide protection is ideal for multi-step syntheses where harsh reaction conditions are employed. The choice of the sulfonyl group can also tune the deprotection conditions. For instance, the 2-(trimethylsilyl)ethanesulfonyl (SES) group can be cleaved under mild, fluoride-mediated conditions, offering an orthogonal deprotection strategy.

[13]Experimental Protocol: Benzenesulfonyl Protection of 7-Amino-5-Bromoindoline

Materials:

-

7-Amino-5-bromoindoline

-

Benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 7-amino-5-bromoindoline (1.0 equiv) in anhydrous DCM (15 mL/mmol of substrate).

-

Add pyridine (2.0 equiv) to the solution and cool to 0 °C.

-

Slowly add benzenesulfonyl chloride (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired N-benzenesulfonyl-protected indoline.

[14]Experimental Protocol: Deprotection of Benzenesulfonamide

Deprotection of simple benzenesulfonamides often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strong acid at elevated temperatures, which may not be compatible with the 5-bromoindoline scaffold. F[14]or milder deprotection, alternative sulfonyl groups like the nosyl (2-nitrobenzenesulfonyl) or SES group are recommended. Nosyl groups can be cleaved with a thiol and a base, while SES groups are removed with a fluoride source.

| Protecting Group | Protection Reagent(s) | Typical Protection Conditions | Deprotection Reagent(s) | Typical Deprotection Conditions | Orthogonality |

| Boc | (Boc)₂O, Base (Et₃N or DMAP) | THF or DCM, RT, 4-12 h | TFA or HCl in Dioxane | DCM, RT, 1-3 h | Stable to base and hydrogenolysis |

| Cbz | Cbz-Cl, Base (NaHCO₃) | Dioxane/H₂O, 0 °C to RT, 4-16 h | H₂, Pd/C | MeOH or EtOH, RT, 2-8 h | Stable to acid and base |

| Fmoc | Fmoc-Cl, Base (NaHCO₃) | Dioxane/H₂O, RT, 2-6 h | 20% Piperidine in DMF | DMF, RT, 0.5-2 h | Stable to acid and hydrogenolysis |

| Benzenesulfonyl | PhSO₂Cl, Pyridine | DCM, 0 °C to RT, 6-18 h | Harsh (e.g., Na/NH₃) | Varies | Very stable |

Conclusion

The selection of a suitable protecting group for the 7-amino group in 5-bromoindoline derivatives is a critical decision in the design of a synthetic route. The choice between Boc, Cbz, Fmoc, or a sulfonyl group should be guided by the planned subsequent reaction conditions to ensure orthogonality and efficient deprotection. The detailed protocols provided in this guide offer a starting point for researchers to develop robust and reliable synthetic strategies for the elaboration of this important class of molecules. Careful optimization of reaction conditions and diligent monitoring of reaction progress are paramount to achieving high yields and purity in the synthesis of these valuable pharmaceutical building blocks.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

ResearchGate. Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. [Link]

-

Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

-

ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

-

Chem-Station. Sulfonyl Protective Groups. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

ResearchGate. Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. [Link]

-

Organic Chemistry Portal. Fluorenone synthesis. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]

-

ACS Publications. Deprotection of Sulfonyl Aziridines. [Link]

-

PubMed. A mild removal of Fmoc group using sodium azide. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

-

PubMed. Selective cleavage of Cbz-protected amines. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. [Link]

-

YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

-

Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

-

PubMed Central. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

ResearchGate. How to perform Fmoc protection using Fmoc-Cl?. [Link]

-

ResearchGate. How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. [Link]

-

Royal Society of Chemistry. Experimental Procedures. [Link]

-

MDPI. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. [Link]

-

PubMed Central. Facile Synthesis of Carbamoyl Fluorides viaN-Carbamoylimidazole Activation. [Link]

-

ResearchGate. Recent Advances in the Protection of Amine Functionality: A Review. [Link]

Sources

- 1. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. renyi.hu [renyi.hu]

- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 12. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. youtube.com [youtube.com]

Troubleshooting & Optimization

Preventing oxidation of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine during storage

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support center for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and storage of this compound. In the following sections, we provide in-depth answers to frequently asked questions and troubleshooting guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My vial of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine has changed color from off-white to a brownish or purplish hue. What is happening?

A1: A color change is a primary indicator of product degradation, specifically oxidation. 5-Bromo-2,3-dihydro-1H-indol-7-ylamine, like many aromatic amines and indoline derivatives, is susceptible to oxidation when exposed to atmospheric oxygen. The electron-rich nature of the aromatic ring, further activated by the amino group, makes the molecule prone to losing electrons and forming colored oligomeric or polymeric byproducts. Even trace amounts of oxygen can initiate this process over time.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The three main environmental factors that accelerate the oxidation of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine are:

-

Oxygen: Direct exposure to air is the most significant factor.

-

Light: Photons can provide the energy to initiate oxidative reactions, a process known as photo-oxidation.

-

Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

Q3: What is the chemical basis for the instability of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine?

A3: The instability arises from the inherent chemical properties of the molecule. The 7-amino group is a strong electron-donating group, which increases the electron density of the indoline ring system. This heightened electron density makes the molecule more susceptible to electrophilic attack, including oxidation. While the 5-bromo substituent is electron-withdrawing and can offer some electronic stabilization, the activating effect of the amino group often dominates, making the compound sensitive to oxidative degradation.

Q4: What are the likely oxidation products of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine?

A4: While specific degradation products for this exact molecule require experimental confirmation through techniques like mass spectrometry and NMR, we can predict the likely pathways based on the chemistry of indoles and aromatic amines. Oxidation is likely to occur at the amino group and the indoline ring, potentially leading to the formation of imines, quinone-imines, and ultimately, complex colored polymeric materials. Dimerization and oligomerization of reactive intermediates are common, contributing to the observed color change.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the storage and use of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine.

Visual Inspection and Initial Assessment

| Observation | Potential Cause | Recommended Action |

| Discoloration (Yellow, Brown, Purple) | Oxidation due to exposure to air and/or light. | The compound may be partially degraded. Assess purity using an appropriate analytical method (see below). For future use, ensure proper storage under an inert atmosphere and protected from light. |

| Formation of a Precipitate in Solution | Polymerization or formation of insoluble oxidation products. | The solution is likely compromised. Do not use. Prepare fresh solutions and ensure the solvent is deoxygenated. |

| Inconsistent Experimental Results | Degradation of the starting material leading to lower effective concentration and potential interference from byproducts. | Verify the purity of the compound before use. If degradation is confirmed, acquire a new, pure batch and adhere strictly to recommended storage conditions. |

Diagram: Troubleshooting Workflow for Suspected Oxidation

Caption: Decision tree for handling potentially oxidized compound.

Preventative Measures: Recommended Storage and Handling Protocols

To maintain the long-term stability and purity of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine, adhere to the following protocols.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Reduces the rate of chemical degradation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[1] |

| Light | Protect from Light (Amber Vial) | Minimizes photo-oxidation.[1] |

| Container | Tightly Sealed Glass Vial | Prevents exposure to air and moisture.[2] |

Step-by-Step Protocol for Aliquoting and Long-Term Storage

-

Equilibration: Before opening, allow the vial of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Perform all manipulations in an inert atmosphere, such as inside a glovebox or using a Schlenk line.[1]

-

Weighing and Aliquoting: Quickly weigh the desired amount of the compound and transfer it to smaller, amber glass vials suitable for single use.

-

Inert Gas Purge: Before sealing, flush each aliquot vial with a gentle stream of dry argon or nitrogen.

-

Sealing: Tightly seal the vials with high-quality, airtight caps. For added protection, wrap the cap-vial interface with Parafilm®.

-

Storage: Place the aliquoted vials in a freezer at -20°C, ensuring they are shielded from light.

Diagram: Recommended Storage Workflow

Caption: Workflow for optimal storage and handling.

Analytical Methods for Purity Assessment

Regularly assessing the purity of your 5-Bromo-2,3-dihydro-1H-indol-7-ylamine is crucial, especially for sensitive applications.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the preferred technique for quantifying the purity of the compound and detecting degradation products.

-

Principle: This method separates the parent compound from any impurities or degradation products based on their differential partitioning between a stationary phase (the column) and a mobile phase.

-

Method Development: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development. Detection is typically performed using a UV detector at a wavelength where the parent compound and potential chromophoric degradation products absorb.

-

Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies should be performed. This involves intentionally degrading the compound under various stress conditions (e.g., oxidative, acidic, basic, thermal, photolytic) to generate degradation products and confirm that the HPLC method can separate them from the parent peak.

Thin-Layer Chromatography (TLC)

TLC is a quick, qualitative method to assess the presence of impurities.

-

Procedure: Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it on a TLC plate. Develop the plate using an appropriate mobile phase system.

-

Interpretation: The appearance of multiple spots, especially colored ones that are not present in a fresh, pure sample, indicates the presence of degradation products.

References

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

Sources

Solving solubility issues of 5-bromo-7-aminoindoline in organic solvents

Technical Support Center: 5-Bromo-7-Aminoindoline Solubility Guide

Welcome to the technical support guide for 5-bromo-7-aminoindoline. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and resolve the common solubility challenges associated with this versatile heterocyclic amine. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of 5-bromo-7-aminoindoline in common organic solvents?

A1: The solubility behavior of 5-bromo-7-aminoindoline is governed by a combination of factors inherent to its molecular structure:

-

Intermolecular Hydrogen Bonding: The presence of the amino (-NH2) and the indolinic N-H groups allows the molecules to form strong hydrogen bonds with each other. This creates a stable crystal lattice structure that requires significant energy to disrupt.

-

Polarity Mismatch: While possessing polar functional groups, the overall molecule has a significant non-polar aromatic and heterocyclic core. This duality means it is often not "polar enough" for highly polar solvents and not "non-polar enough" for non-polar solvents, leading to poor solubility in either extreme.

-

Aromatic Stacking: The planar nature of the indole ring system can lead to π-π stacking interactions between molecules, further stabilizing the solid state and hindering solvation.

Q2: I see some sources refer to 5-bromo-7-azaindole. Is this the same as 5-bromo-7-aminoindoline?

A2: No, these are different compounds, and it's a critical distinction. 5-bromo-7-aminoindoline has a saturated five-membered ring, while 5-bromo-7-azaindole has an aromatic pyrrole ring fused to the pyridine ring. Indolines, being less aromatic, generally have different electronic properties and nucleophilicity compared to their indole counterparts.[1] While some solubility principles may overlap, their behaviors are not identical. Always verify the CAS number for your starting material.

Q3: Are there any immediate safety concerns when attempting to dissolve this compound?

A3: Yes. When using heat to increase solubility, always use a properly calibrated heating mantle and a condenser to prevent solvent evaporation and potential ignition of flammable vapors. When working with strong acids or bases to modify pH, be aware of potential exothermic reactions and handle these reagents in a fume hood with appropriate personal protective equipment (PPE). The amino group can be susceptible to oxidation, so for sensitive reactions, degassing the solvent with an inert gas (Nitrogen or Argon) is recommended.[2]

Troubleshooting Guide: Common Solubility Issues

Issue 1: My 5-bromo-7-aminoindoline shows negligible solubility in my primary reaction solvent (e.g., THF, Dichloromethane, Toluene).

This is the most common challenge. A systematic approach, starting with the least disruptive methods, is recommended.

Step 1: Rational Solvent Selection

Before resorting to more aggressive methods, ensure the initial solvent choice is appropriate. The principle of "like dissolves like" is a good starting point. Given the molecule's intermediate polarity, solvents that can offer both hydrogen bond acceptance and accommodate the aromatic structure are often a good starting point.

Table 1: Qualitative Solubility Profile of Substituted Indolines & Amines

| Solvent Class | Examples | Expected Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, NMP | Good to Moderate | Excellent hydrogen bond acceptors that can effectively solvate the N-H groups.[3] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | Can act as both H-bond donors and acceptors, but may compete with the solute for self-association.[4] |

| Ethers | THF, 2-MeTHF, Dioxane | Low | Moderate polarity but lack strong H-bond donating/accepting capability. |

| Chlorinated | DCM, Chloroform | Low | Primarily interact via dipole-dipole forces, which are often insufficient to break up the solute's crystal lattice. |

| Hydrocarbons | Hexane, Toluene | Very Low / Insoluble | Non-polar nature cannot effectively solvate the polar amino and N-H groups.[5] |

Step 2: The Co-Solvent Strategy

If the primary solvent is dictated by reaction conditions and shows poor solubility, introducing a small amount of a high-solvency "co-solvent" is a powerful technique.[6]

-

Principle: A co-solvent disrupts the strong solute-solute interactions (hydrogen bonding), allowing the primary solvent to then solvate the molecule.[6]

-

Recommended Co-solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Protocol 1: Dissolution using a Co-Solvent

-

To your flask containing 5-bromo-7-aminoindoline, add the bulk of your primary reaction solvent (e.g., 80-90% of the final desired volume).

-

Begin vigorous stirring.

-

Add DMF or DMSO dropwise while monitoring for dissolution. Often, only 5-10% (v/v) of the co-solvent is needed.

-

Once the solid is dissolved, add the remaining primary solvent to reach the final target concentration.

Causality Check: If the compound dissolves, it confirms that the primary barrier was strong intermolecular forces, which the co-solvent successfully disrupted. If it remains insoluble, move to thermal methods.

Step 3: Thermal Energy Input

Increasing the temperature provides the system with the kinetic energy needed to overcome the lattice energy of the solid.

-

Protocol: With a condenser attached, gently warm the solvent-solute mixture. For most common solvents like THF or Toluene, a target of 40-60°C is often sufficient. Monitor closely.

-

Trustworthiness Check: Be aware of the compound's stability. While many indolines are robust, prolonged heating, especially in the presence of reactive reagents, can lead to degradation. A slight color change (e.g., to a pale yellow or tan) may be acceptable, but the formation of dark tars indicates decomposition.

Issue 2: The compound dissolves with heating but precipitates upon cooling to room temperature.

This indicates that you have created a supersaturated solution, and the solubility limit at ambient temperature is lower than your target concentration.

Troubleshooting Workflow: Precipitation on Cooling

Caption: Troubleshooting logic for post-heating precipitation.

Issue 3: My reaction requires a non-polar solvent, but the compound is completely insoluble. Acid/base modification is not an option.

This is a challenging scenario often encountered in catalysis or reactions sensitive to polar solvents.

Advanced Strategy: Solvent System Modification

In this case, a mixture of a slightly more polar, non-interfering solvent with the non-polar solvent can be effective.

-

Example System: For a reaction in Toluene, consider a co-solvent system with Tetrahydrofuran (THF).

-

Rationale: THF is significantly more polar than Toluene and can engage in some dipole-dipole interactions and weak hydrogen bonding, but it is less disruptive than DMF or DMSO. A 4:1 or 3:1 mixture of Toluene:THF can sometimes provide the necessary polarity boost to achieve dissolution without compromising the overall non-polar character of the reaction medium.

Issue 4: Can I use acid to protonate the amine and increase solubility?

Yes, this is a valid and powerful technique, but it must be used with a deep understanding of the consequences for your reaction.

-

Principle: Aromatic amines are basic and can be protonated by an acid to form an ammonium salt.[7][8] This ionic salt is typically much more soluble in polar solvents than the neutral free base. R-NH2 (less soluble) + HCl -> R-NH3+Cl- (more soluble)

-

When to Use It: This method is excellent for workups, extractions, or purification steps. It is generally not suitable for reactions where the amino group is intended to act as a nucleophile, as protonation renders it non-nucleophilic.

Protocol 2: Acid-Mediated Dissolution for Purification/Workup

-

Suspend the crude 5-bromo-7-aminoindoline in a suitable organic solvent like ethyl acetate or MTBE.

-

Add 1M aqueous HCl solution and stir vigorously. The amine will be protonated and transfer into the aqueous layer.

-

Separate the aqueous layer.

-

To recover the free base, slowly add a base (e.g., 1M NaOH or saturated NaHCO3 solution) to the aqueous layer with stirring until the solution is basic (pH > 9).

-

The neutral 5-bromo-7-aminoindoline will precipitate and can be extracted back into an organic solvent.

Conceptual Diagram: pH Effect on Solubility

Caption: Relationship between pH and the ionization state/solubility of an aromatic amine.

References

-

Vertex AI Search Result[4], The Chemical Properties and Research Applications of 5-Bromo-7-azaindole, Accessed Feb. 12, 2026.

-

Vertex AI Search Result[7], Amines - Lab Demonstration / solubility / basic character class 12 CBSE - YouTube, Accessed Feb. 12, 2026.

-

Vertex AI Search Result[3], Solubility of Organic Compounds - Chemistry Steps, Accessed Feb. 12, 2026.

-

Vertex AI Search Result[9], Solubility and pH of amines, Accessed Feb. 12, 2026.

-

Vertex AI Search Result[2], How to recrystallization amine compound and it is not soluble in common organic solvents, Accessed Feb. 12, 2026.

-

Vertex AI Search Result[5], Are amines soluble in organic solvents? - Quora, Accessed Feb. 12, 2026.

-

Vertex AI Search Result[10], Principles of Drug Action 1, Spring 2005, Amines, Accessed Feb. 12, 2026.

-

Vertex AI Search Result[8], Chapter 22 Notes - Amines, Accessed Feb. 12, 2026.

-

Vertex AI Search Result, Solubility of Organic Compounds, Accessed Feb. 12, 2026.

-

Vertex AI Search Result[6], Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review, Accessed Feb. 12, 2026.

-

Vertex AI Search Result[1], Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC, Accessed Feb. 12, 2026.

Sources

- 1. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. nbinno.com [nbinno.com]

- 5. quora.com [quora.com]

- 6. ijpbr.in [ijpbr.in]

- 7. youtube.com [youtube.com]

- 8. Chapter 22 notes [web.pdx.edu]

- 9. issr.edu.kh [issr.edu.kh]

- 10. webhome.auburn.edu [webhome.auburn.edu]

Optimizing purification of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine free base

Technical Support Center: Optimizing Purification of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine

-

Subject: 5-Bromo-7-aminoindoline (Free Base) Purification & Handling

-

Status: Open

-

Assigned Specialist: Senior Application Scientist

Executive Summary & Stability Alert

Molecule Profile:

-

Structure: An electron-rich indoline core with a primary amine at position 7 and a bromine at position 5.[1][2]

Immediate Action Required: If your sample has turned from off-white/beige to dark brown or black, oxidative polymerization has occurred.[1][2] Proceed immediately to Module 1 for rescue protocols.

Module 1: Chemical Stability & Handling (The "Black Tar" Issue)

Problem: The compound turns black upon exposure to air or during rotary evaporation. Root Cause: Electron-rich anilines and indolines undergo radical cation formation in the presence of oxygen, leading to polymerization (aniline black formation) and dehydrogenation to the indole analog.[2]

Protocol 1.1: The "Inert Rescue" Workup

Standard laboratory air is your enemy.[2] All purification steps must minimize oxygen contact.[2]

-

Solvent Degassing: Do not use fresh solvents directly from the bottle.[2] Sparge all extraction solvents (DCM, EtOAc) with Argon or Nitrogen for 15 minutes before use.

-

Temperature Control: Keep all solutions < 30°C. Do not heat the water bath on the rotavap above 35°C.

-

Add an Antioxidant: Add 0.1% (w/v) Ascorbic Acid to the aqueous phase during any biphasic extraction.[2] This acts as a sacrificial reductant.[2]

Module 2: Purification Strategy (The "Tailing" Issue)

Problem: The compound streaks/tails on silica gel plates and columns, resulting in poor separation and low recovery. Root Cause: The molecule contains two basic nitrogen centers (the indoline secondary amine and the 7-primary amine).[1][2] These interact strongly with acidic silanol groups on standard silica gel.[2]

Visual Workflow: Purification Decision Tree

Caption: Decision matrix for selecting the optimal purification route based on crude purity levels.

Protocol 2.1: Acid-Base Extraction (Self-Validating Step)

Best for removing non-basic impurities (e.g., unreacted nitro-precursors or phenols).[1][2]

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

-

Acid Wash: Extract with 1M HCl (aq) (3x).

-

Neutralization:

-

Extraction: Extract immediately with DCM (3x).

-

Drying: Dry over Na2SO4 (anhydrous), filter, and concentrate in vacuo.

Protocol 2.2: Amine-Deactivated Chromatography

Mandatory if column chromatography is required.[1][2]

-

Stationary Phase: Silica Gel 60.[2]

-

Pre-treatment: Slurry the silica in the starting eluent containing 1% Triethylamine (Et3N) .[1][2] This neutralizes acidic sites.[2]

-

Mobile Phase:

-

Solvent A: Dichloromethane (DCM)

-

Solvent B: Methanol (MeOH)

-

Gradient: 0% to 5% MeOH in DCM (with constant 0.5% Et3N).[2]

-

-

Loading: Load as a liquid injection in minimal DCM. Do not dry load on silica (promotes oxidation).[2]

Module 3: Crystallization (The "Purity" Issue)

Problem: Oil formation instead of crystals. Root Cause: "Free base" indolines often have low melting points and hold onto solvent.[2]

Protocol 2.3: Anti-Solvent Crystallization

-

Dissolve the semi-solid in a minimum amount of warm Toluene (40°C).

-

Add Heptane dropwise until slight turbidity persists.

-

Add a seed crystal (if available) or scratch the glass surface.[2]

-

Store at -20°C overnight.

-

Filtration: Filter quickly under a blanket of Nitrogen.[2]

Module 4: Troubleshooting & FAQ

Data Table: Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Sample turns purple/black | Oxidation (Radical formation) | Re-dissolve in DCM, wash with Na2S2O3 (sodium thiosulfate), dry under Argon.[1][2] |

| Low Yield after Acid/Base | pH not high enough during basification | Ensure pH > 10.[2] The 7-amino group lowers the pKa of the system; it needs strong base to fully deprotonate.[1][2] |

| Product stuck on Column | Silica acidity | Flush column with DCM:MeOH:NH4OH (90:9:[2]1) to strip the amine.[2] |

| NMR shows broad peaks | Paramagnetic impurities (radicals) | Filter through a small pad of Celite/Activated Charcoal to remove oxidized species.[2] |

Frequently Asked Questions

Q: Can I store the free base in solution? A: No. In solution, the rate of oxidation is orders of magnitude higher.[1][2] Evaporate to dryness, purge with Argon, seal with Parafilm, and store at -20°C. If long-term storage is needed, convert it to the dihydrochloride salt using HCl in Dioxane; the salt is stable for years.[1][2]

Q: What is the estimated pKa? A: The 7-amino group is aniline-like (pKa ~4.0 - 5.0).[1][2] The indoline nitrogen is slightly more basic (pKa ~5.0 - 6.0).[2] Therefore, extraction at pH 2.0 ensures full protonation (water solubility), and pH 10.0 ensures full deprotonation (organic solubility).[2]

Q: Is this compatible with Pd-catalyzed coupling? A: Yes, but the free amino group (NH2) can poison catalysts or participate in Buchwald-Hartwig couplings.[1][2] You may need to protect the 7-amine (e.g., Boc or Acetyl) before coupling at the 5-Bromo position.[1][2]

References

-

Synthesis of Bcl-2 Family Inhibitors (Contextual Synthesis)

-

General Purification of Oxidatively Labile Anilines

-

Indoline vs.

Sources

Technical Support Center: Stability of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine

Prepared by: Senior Application Scientist, Chemical Development Division

Welcome to the technical support center for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile indoline intermediate.[1] Understanding the stability profile of this molecule, particularly in acidic environments, is critical for successful synthesis, formulation, and analytical method development. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to assess stability.

Frequently Asked Questions (FAQs) on Acidic Stability

This section addresses the core principles governing the stability of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine in acidic media.

Q1: What are the primary stability concerns for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine in an acidic solution?

A1: The primary stability concern stems from the two basic nitrogen atoms: the 7-position exocyclic primary amine and the 1-position endocyclic secondary amine. In acidic conditions, both are susceptible to protonation. This can lead to several downstream consequences:

-

Changes in Solubility: The resulting salt form may have significantly different solubility in aqueous and organic solvents compared to the free base.

-

Increased Susceptibility to Oxidation: While protonation of the anilino-type nitrogen at position 7 can decrease the electron density of the aromatic ring, the overall molecule, like many indoles and anilines, can be sensitive to oxidation.[2] Acidic conditions can sometimes facilitate oxidative degradation, potentially leading to colored impurities.

-

Catalysis of Degradation Pathways: The presence of a strong acid can catalyze latent degradation pathways, such as dimerization or further reactions if reactive species are present.

Q2: How does the pH of the solution specifically affect the molecule's stability?

A2: The pH is the most critical factor. The molecule has two potential protonation sites, each with a different pKa.

-

At neutral to mildly acidic pH (pH 4-7) , the more basic secondary amine in the indoline ring is likely to be protonated first. The molecule may remain relatively stable if protected from oxygen and light.

-

In strongly acidic conditions (pH < 2) , both the secondary amine and the weaker anilinic amine at the 7-position will be protonated. This dual protonation can significantly alter the electronic properties of the molecule. While specific data for this compound is limited, highly acidic environments coupled with elevated temperatures are standard conditions used in forced degradation studies to intentionally degrade a molecule and identify its potential breakdown products.[3][4]

Q3: What are the likely degradation products in acidic media?

A3: Based on the structure of an electron-rich aromatic amine, the most probable degradation products arise from oxidation. This can lead to the formation of quinone-imine type structures or oligomers, which are often highly colored. In the presence of other nucleophiles or reactive species, more complex adducts could form. Identifying these requires analytical techniques like LC-MS to determine the mass of the impurities.[5]

Q4: Can this compound be used in reactions that require acidic catalysts, like a Boc-protection?

A4: Yes, but with caution. For reactions like a Boc-protection which may use an acid scavenger or are run under carefully controlled conditions, the compound is generally stable. However, for reactions requiring strong, stoichiometric acids (e.g., concentrated HCl, H2SO4) and heat, a preliminary stability test is highly recommended.[6] A small-scale trial, monitored by HPLC or TLC, should be performed to ensure the starting material is not significantly degrading under the proposed reaction conditions.

Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem: After treating my sample with acid (e.g., for deprotection or in a workup), the solution turns dark brown/purple, and my HPLC shows multiple new impurity peaks.

-

Probable Cause: This strongly suggests oxidative degradation. Anilines and related structures are known to form highly colored quinone-like species upon oxidation, a process that can be accelerated by acid and exposure to air.

-

Solution Workflow:

-

Inert Atmosphere: Rerun the acidic step under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

-

Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

-

Lower Temperature: Perform the acidic treatment at the lowest effective temperature. If possible, run the reaction at 0°C or even lower.

-

Antioxidants: For storage or non-reactive applications, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or sodium bisulfite, if compatible with your downstream process.

-

Problem: The yield of my reaction, which uses 5-Bromo-2,3-dihydro-1H-indol-7-ylamine as a starting material in an acidic medium, is consistently low.

-

Probable Cause: The starting material is likely degrading under the reaction conditions before it has a chance to react completely.

-

Troubleshooting Steps:

-

Monitor Starting Material Stability: Set up a control experiment containing only the starting material, solvent, and acid under the exact reaction conditions (temperature, time). Monitor the disappearance of the starting material by HPLC at several time points. This will quantify its stability.

-

Change Order of Addition: If possible, modify the reaction sequence. For example, add the acid catalyst last or slowly over time to a mixture of the substrate and other reagents, rather than pre-mixing the substrate and acid.

-

Select a Milder Acid: Investigate if a weaker acid catalyst (e.g., TsOH, acetic acid) can be used instead of a strong mineral acid.[7]

-

dot

Caption: A troubleshooting workflow for addressing stability issues.

Experimental Protocol: Forced Degradation Study in Acidic Conditions

To definitively assess the stability of your compound, a forced degradation study is essential.[8][9] This protocol provides a standardized method to evaluate the molecule's behavior in acidic conditions.

Objective: To identify and quantify the degradation of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine under acidic stress and to ensure the analytical method is "stability-indicating."

Materials:

-

5-Bromo-2,3-dihydro-1H-indol-7-ylamine

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric Acid (HCl), 1.0 M solution

-

Sodium Hydroxide (NaOH), 1.0 M solution

-

Class A volumetric flasks and pipettes

-

HPLC system with UV and/or MS detector

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve approximately 10 mg of the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

-

-

Stress Sample Preparation:

-

In a clean vial, add 1.0 mL of the stock solution.

-

Add 1.0 mL of 1.0 M HCl.

-

Heat the vial in a water bath or heating block at 60°C for 24 hours.[5]

-

-

Control Sample (Time Zero):

-

In a separate vial, add 1.0 mL of the stock solution.

-

Add 1.0 mL of 1.0 M HCl.

-

Immediately neutralize the solution by adding 1.0 mL of 1.0 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL). This sample represents the baseline before any degradation occurs.

-

-

Analysis of Stressed Sample:

-

After 24 hours, remove the stress sample from the heat and allow it to cool to room temperature.

-

Neutralize the solution by adding 1.0 mL of 1.0 M NaOH.

-

Dilute with the mobile phase to the same final concentration as the control sample.

-

Analyze both the control and stressed samples by a validated HPLC-UV/MS method.

-

dot

Caption: An experimental workflow for conducting forced degradation studies.[5]

Data Interpretation and Summary

The results from the forced degradation study should be tabulated to clearly compare the stressed sample against the control.

| Sample Identity | Retention Time (min) of Parent | Peak Area of Parent | % Assay of Parent | Total Impurity Peaks | % Area of Major Degradant |

| Control (T=0) | 5.2 | 1,540,000 | 99.8% | 1 (minor) | < 0.1% |

| Acid Stressed | 5.2 | 1,232,000 | 79.9% | 4 | 15.3% (at RRT 0.85) |

Interpretation:

-

Assay Loss: The significant drop in the parent peak area (from 99.8% to 79.9%) confirms that 5-Bromo-2,3-dihydro-1H-indol-7-ylamine is unstable under these acidic stress conditions.

-

Stability-Indicating Method: The appearance of new peaks in the stressed sample, which are well-resolved from the parent peak, demonstrates that the HPLC method is "stability-indicating." This is a critical requirement for quality control.[8]

-

Degradation Profile: The presence of a major degradant at a relative retention time (RRT) of 0.85 suggests a primary degradation pathway. The mass of this peak, as determined by LC-MS, is the first step in its structural elucidation.

dot

Caption: A conceptual diagram of potential acid-catalyzed degradation pathways.

References

- BenchChem. (2025). Mitigating degradation of indole compounds during storage and analysis.

- BenchChem. (2025). Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution.

- SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- MedCrave. (2016).

- PharmaTutor. (n.d.).

- ScienceDirect. (n.d.).

- Chem-Impex. (n.d.). 5-Bromo-2,3-dihydro-1H-indole.

- BenchChem. (2025). The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.

- Frontier Specialty Chemicals. (n.d.). 5-Bromo-2,3-dihydro-1H-indole.

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). 5-Bromo-2,3-dihydro-1H-indol-7-ylamine.

- Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. onyxipca.com [onyxipca.com]

- 9. ajpsonline.com [ajpsonline.com]

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 5-Bromo-7-Aminoindoline

This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-bromo-7-aminoindoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each experimental choice to ensure a scientifically sound, reliable, and efficient analytical method.

Introduction: The Analytical Challenge

5-Bromo-7-aminoindoline is a heterocyclic compound of interest in pharmaceutical development. Ensuring its purity is paramount for safety and efficacy. The primary analytical challenge lies in developing a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. This guide compares various approaches to column and mobile phase selection, culminating in a recommended method that is both robust and reliable.

The development of such a method is a systematic process. It begins with understanding the analyte's physicochemical properties, which dictate the initial choice of chromatographic conditions. This is followed by a structured optimization of parameters to achieve the desired separation, and finally, method validation according to regulatory standards to prove its suitability for the intended purpose.[1]

Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices

A successful HPLC method is not achieved by chance but through a logical progression of informed decisions. Here, we dissect the critical choices in method development for 5-bromo-7-aminoindoline.

-

Polarity and Hydrophobicity: The presence of the amino group makes the molecule polar and basic. The indoline ring and bromine atom contribute to its hydrophobicity. This mixed character suggests that reversed-phase (RP) HPLC will be a suitable technique.

-

pKa Estimation: The amino group is basic. Estimating the pKa is crucial for controlling retention and peak shape by adjusting the mobile phase pH. For aromatic amines, the pKa is typically in the range of 4-5. To ensure the analyte is in a single, charged form and to achieve good peak shape, a mobile phase pH of around 3 is a logical starting point.[2]

-